molecular formula C18H18N4O2 B11021969 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

Cat. No.: B11021969
M. Wt: 322.4 g/mol
InChI Key: HDFUEROKBGTYSN-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a pyridine ring, and a carboxamide group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

    Introduction of the Pyridine Ring: The quinazolinone core is then reacted with pyridine-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Final Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in cell proliferation and survival pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide can be compared with other quinazolinone derivatives and pyridine carboxamides. Similar compounds include:

The uniqueness of this compound lies in its combined quinazolinone and pyridine carboxamide structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23)

InChI Key

HDFUEROKBGTYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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